molecular formula C13H22N2O B097375 Norea CAS No. 18530-56-8

Norea

Cat. No.: B097375
CAS No.: 18530-56-8
M. Wt: 222.33 g/mol
InChI Key: YGLMVCVJLXREAK-MTVMDMGHSA-N
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Description

Norea is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norea typically involves a multi-step process. The initial step often includes the reaction of precursor compounds under controlled conditions to form the desired product. Specific reagents and catalysts are used to facilitate the reaction, ensuring high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as temperature, pressure, and reaction time are carefully monitored and controlled.

Chemical Reactions Analysis

Types of Reactions: Norea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Norea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: this compound is studied for its potential effects on cellular processes and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases and its use in drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which Norea exerts its effects involves interaction with specific molecular targets and pathways. It may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. These interactions lead to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Norea can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include compounds with similar functional groups or structural motifs.

    Uniqueness: this compound’s stability, reactivity, and specific interactions with biological targets make it distinct from other compounds in its class.

Properties

IUPAC Name

1,1-dimethyl-3-[(1S,2R,6R,7S,8R)-8-tricyclo[5.2.1.02,6]decanyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-15(2)13(16)14-12-7-8-6-11(12)10-5-3-4-9(8)10/h8-12H,3-7H2,1-2H3,(H,14,16)/t8-,9+,10+,11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLMVCVJLXREAK-MTVMDMGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CC2CC1C3C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N[C@@H]1C[C@@H]2C[C@H]1[C@H]3[C@@H]2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040292
Record name Norea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18530-56-8
Record name Noruron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18530-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noruron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018530568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aα,4α,5α,7α,7aα)-1,1-dimethyl-3-(octahydro-4,7-methano-1H-inden-5-yl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z7VLM178S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the persistence of Noruron in soil compared to other herbicides?

A1: Noruron exhibits moderate persistence in soil. [, ] In greenhouse studies, its persistence was shorter than Simazine and Diuron but longer than Pyrazon, Prometryne, and Ametryne. [] Field experiments showed similar results, with Noruron demonstrating longer persistence than in the greenhouse setting. []

Q2: Has Noruron shown any synergistic effects when combined with other herbicides?

A2: While Noruron itself hasn't been extensively studied for synergistic interactions in these papers, a related herbicide, Fluometuron, showed a significant synergistic effect when combined with Diuron at 0.5 ppm each. [] This combination affected mustard growth more severely than predicted and maintained this synergistic interaction for at least two months. [] Further research would be needed to determine if Noruron exhibits similar interactions.

Q3: How effective is Noruron in controlling weeds in cotton fields, and are there recommended application methods?

A3: Noruron has proven effective as a pre-emergence herbicide in cotton fields, particularly when combined with MSMA (Monosodium methanearsonate). [, ] A recommended application involves incorporating Trifluralin into the soil and following with a post-emergence application of Noruron + MSMA (1.0:2.2) at 1.7 kg/ha, especially in fields with Cyperus species. [] Research suggests optimal application rates for Noruron in cotton fields are significantly lower (25-50%) than those recommended for the USA and other regions. []

Q4: Does Noruron impact the growth of sorghum, and are there varietal differences in sensitivity?

A4: Yes, Noruron can negatively affect sorghum growth. Studies indicate that it primarily inhibits primary root development, leading to severe stunting at concentrations of 100 ppm. [] Germination can also be affected, but at higher concentrations (1000 ppm). [] While research on varietal differences in sensitivity to Noruron is limited in the provided papers, a study examining four sorghum varieties and their susceptibility to Atrazine, Propazine, and Noruron suggests that varietal responses can differ. [] Further research is needed to fully understand the interplay between Noruron concentration, application methods, and sorghum varietal responses.

Q5: How does Noruron compare to other herbicides like Propazine and Propachlor in terms of its impact on sorghum?

A5: In contrast to Noruron's significant root growth inhibition in sorghum, Propazine has been observed to cause less severe impacts on root development, primarily affecting total root growth. [] Propachlor, while also affecting root growth, tends to impact both plumule and root development similarly. [] This suggests different mechanisms of action and potential for varying levels of crop damage depending on the herbicide used.

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